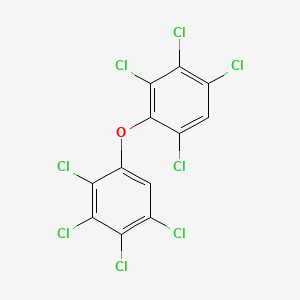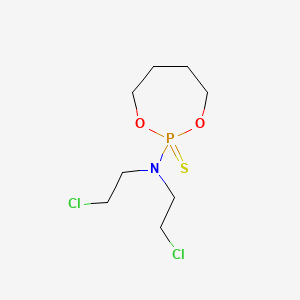
2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro- is a complex organic compound that belongs to the class of phenazine derivatives. Phenazine derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, is characterized by the presence of chlorophenyl and cyclohexylimino groups, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro- typically involves multi-step organic reactions. One possible synthetic route could include the following steps:
Formation of the Phenazine Core: The phenazine core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives and appropriate catalysts.
Cyclohexylimino Group Addition: The cyclohexylimino group can be added through a nucleophilic substitution reaction involving cyclohexylamine and a suitable leaving group on the phenazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Possible applications in drug development for treating various diseases.
Industry: Use in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro- would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Phenazine: The parent compound with a simpler structure.
2-Phenazineamine: A derivative with an amino group.
N,5-bis(4-chlorophenyl)phenazine: A similar compound with chlorophenyl groups but lacking the cyclohexylimino group.
Uniqueness
2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro- is unique due to the combination of chlorophenyl and cyclohexylimino groups, which may impart distinct chemical and biological properties compared to other phenazine derivatives.
Propiedades
Número CAS |
14395-92-7 |
|---|---|
Fórmula molecular |
C8H16Cl2NO2PS |
Peso molecular |
292.16 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-2-sulfanylidene-1,3,2λ5-dioxaphosphepan-2-amine |
InChI |
InChI=1S/C8H16Cl2NO2PS/c9-3-5-11(6-4-10)14(15)12-7-1-2-8-13-14/h1-8H2 |
Clave InChI |
PUNQDOINJFNZAE-UHFFFAOYSA-N |
SMILES canónico |
C1CCOP(=S)(OC1)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


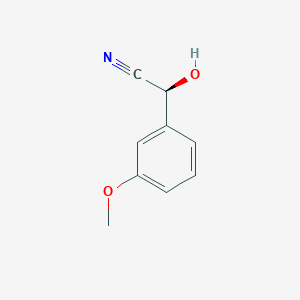
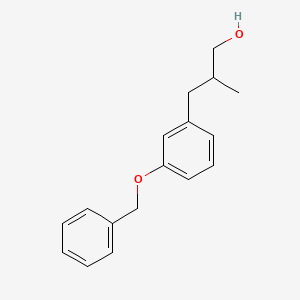


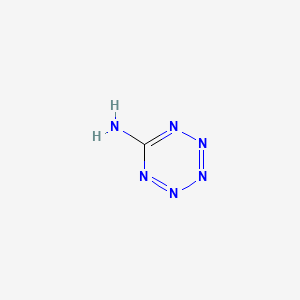
![1-[2-[2-(2-Aminopropoxy)ethoxy]ethoxy]propan-2-amine](/img/structure/B13736730.png)
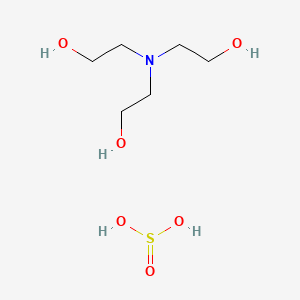

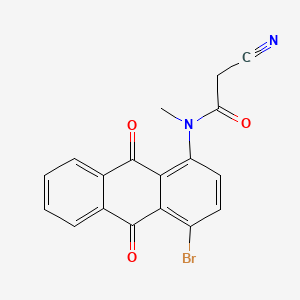
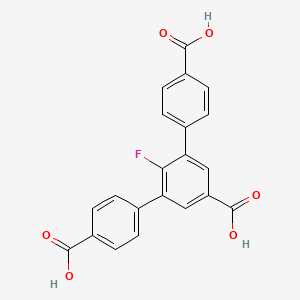
![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)
![Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)

